N1-cyclopentyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
説明
N1-cyclopentyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclopentyl group at the N1 position and a sulfonylated 1,3-oxazinan-2-ylmethyl moiety at N2. This compound’s structural complexity arises from the integration of a sulfonyl group attached to a 4-fluoro-2-methylphenyl ring, which confers unique electronic and steric properties.
特性
IUPAC Name |
N'-cyclopentyl-N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O5S/c1-13-11-14(20)7-8-16(13)29(26,27)23-9-4-10-28-17(23)12-21-18(24)19(25)22-15-5-2-3-6-15/h7-8,11,15,17H,2-6,9-10,12H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHALYJAKCURBIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N1-cyclopentyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies. The information presented is based on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a cyclopentyl group, an oxazinan moiety, and a sulfonamide group. The presence of these functional groups suggests potential interactions with various biological targets.
Structure Overview
| Component | Description |
|---|---|
| Cyclopentyl Group | A five-membered saturated ring that may influence lipophilicity and membrane permeability. |
| Oxazinan Ring | A heterocyclic structure that may contribute to the compound's biological activity. |
| Sulfonamide Group | Known for its antibacterial properties and potential interactions with enzymes. |
Anticancer Activity
Research indicates that compounds similar to N1-cyclopentyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exhibit significant anticancer properties. For instance, studies have shown that related oxazinan derivatives selectively inhibit the growth of non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines.
Case Study: Anticancer Efficacy
A study reported that a related compound demonstrated a log GI(50) value of -6.01 against the HOP-92 NSCLC cell line and -6.00 against U251 CNS cancer cells, indicating potent anticancer activity . This suggests that N1-cyclopentyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide may also exhibit similar effects.
The proposed mechanism of action for compounds in this class includes:
- Inhibition of Enzyme Activity : The sulfonamide group may inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at specific phases, thereby preventing cell division.
Antibacterial Activity
The sulfonamide component of the compound suggests potential antibacterial properties. Sulfonamides are known to inhibit bacterial growth by mimicking p-amino benzoic acid (PABA), essential for bacterial folate synthesis.
Research Findings
Studies have demonstrated that related compounds exhibit antibacterial activity against various strains, indicating that N1-cyclopentyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide could possess similar properties.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of N1-cyclopentyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide. Key parameters include:
| Parameter | Description |
|---|---|
| Absorption | Likely influenced by lipophilicity due to cyclopentyl group. |
| Distribution | Potentially high volume of distribution due to its complex structure. |
| Metabolism | Expected to undergo hepatic metabolism with possible formation of active metabolites. |
| Excretion | Predominantly renal excretion anticipated based on similar compounds. |
類似化合物との比較
Comparison with Structural Analogs
Structural Features
Target Compound vs. N-Ethyl Analogs ()
The compound in , N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide, shares the 1,3-oxazinan-2-ylmethyl and sulfonylated aryl motifs but substitutes the cyclopentyl group with an ethyl chain at N1. Ethyl groups are less bulky than cyclopentyl, which may enhance solubility but reduce membrane permeability .
Target Compound vs. Bis-oxalamide Derivatives ()
and describe bis-oxalamide compounds with azetidine or oxazepin rings. For example, N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide () features dual oxalamide linkages and halogenated aromatic systems. The target compound’s mono-oxalamide structure and sulfonyl group contrast with these derivatives, suggesting divergent reactivity and conformational flexibility. Bis-oxalamides may exhibit higher rigidity and intermolecular hydrogen bonding, influencing crystallinity and thermal stability .
Target Compound vs. Sulfamoyl-containing Oxalamides ()
describes N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide, which replaces the sulfonyl group with a sulfamoyl moiety. However, the absence of a fluorine atom in this analog may reduce electronegativity and metabolic stability .
Physicochemical Properties
Q & A
Q. Optimization Tips :
- Temperature Control : Maintain precise temperatures (±2°C) to avoid side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation yields .
- Purification : Use flash chromatography or recrystallization to achieve >95% purity .
Q. Table 1: Representative Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonylation | 4-Fluoro-2-methylbenzenesulfonyl chloride, DMF, 60°C | 72% | |
| Oxazinan Ring Closure | Cyclopentylamine, THF, reflux | 68% | |
| Amide Coupling | EDC, HOBt, DCM, RT | 85% |
Basic: Which spectroscopic techniques are critical for structural elucidation, and what key features should be analyzed?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify cyclopentyl protons (δ 1.5–2.0 ppm, multiplet) and sulfonyl-adjacent methyl groups (δ 2.4 ppm, singlet) .
- ¹³C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and sulfonyl-linked carbons (δ 55–60 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
- IR Spectroscopy : Detect oxalamide C=O stretches (1650–1700 cm⁻¹) and sulfonyl S=O vibrations (1150–1200 cm⁻¹) .
Methodological Note : Use deuterated DMSO for NMR to resolve exchangeable protons (e.g., NH groups) .
Advanced: How can researchers resolve contradictions in biological activity data across different assays?
Answer:
Contradictions may arise from assay-specific variables (e.g., pH, cofactors, cell lines). Mitigation strategies include:
- Orthogonal Assays : Compare enzyme inhibition (IC₅₀) in fluorescence-based vs. radiometric assays .
- Stability Studies : Assess compound integrity in assay buffers (e.g., LC-MS monitoring over 24 hours) .
- Molecular Dynamics Simulations : Model interactions with target proteins to identify assay-dependent binding modes .
Example : Inconsistent IC₅₀ values for sulfonamide analogs were resolved by adjusting Mg²⁺ concentrations in kinase assays .
Advanced: What strategies elucidate the mechanism of action when docking studies yield ambiguous results?
Answer:
- Biochemical Profiling : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
- Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) in predicted binding pockets to validate interactions .
- Cellular Pathway Analysis : Perform phosphoproteomics or RNA-seq to identify downstream signaling effects .
Case Study : For a related oxazinan derivative, ambiguous docking results were clarified by crystallizing the compound-enzyme complex, revealing unexpected allosteric binding .
Basic: What are the recommended storage conditions to maintain compound stability?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials .
- Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles .
- Stability Monitoring : Conduct periodic LC-MS checks (e.g., every 6 months) to detect degradation .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency?
Answer:
- Analog Synthesis : Modify substituents (e.g., fluorophenyl → chlorophenyl) and assess changes in IC₅₀ .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity .
- Pharmacophore Mapping : Identify essential moieties (e.g., sulfonyl group) using software like Schrödinger .
Q. Table 2: SAR Trends in Analogous Compounds
| Modification | Effect on Potency | Reference |
|---|---|---|
| Cyclopentyl → Cyclohexyl | 2-fold decrease | |
| 4-Fluoro → 4-Trifluoromethyl | 5-fold increase | |
| Oxalamide → Thioamide | Loss of activity |
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., Kinase-Glo®) for IC₅₀ determination .
- Cell Viability : MTT or CellTiter-Glo® assays in cancer lines (e.g., HeLa, MCF-7) .
- Membrane Permeability : Caco-2 monolayer assays to predict oral bioavailability .
Note : Include positive controls (e.g., staurosporine for kinases) to validate assay conditions .
Advanced: How should researchers address low solubility in pharmacological assays?
Answer:
- Formulation Optimization : Use co-solvents (e.g., PEG-400) or liposomal encapsulation .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility .
- Crystallography : Co-crystallize with cyclodextrins to improve dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
